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molecular formula C8H6N2O4 B458948 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one CAS No. 101084-60-0

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one

Cat. No. B458948
M. Wt: 194.14g/mol
InChI Key: NEUIGIUWAYOYAM-UHFFFAOYSA-N
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Patent
US08450313B2

Procedure details

3-Methyl-5-nitro-3H-benzooxazol-2-one (22.87 g) was dissolved in acetic acid (350 mL). Palladium on activated charcoal 10% (6.27 g) was added and an atmosphere of hydrogen was introduced at r.t. The mixture was stirred over night. The reaction mixture was filtered over dicalite speed plus (Acros) and the solvent was evaporated. The residue was dissolved in 2M aqueous HCl (500 mL) and stirred for 10 minutes. The resulting solution was basified with conc. aqueous NaOH (200 mL) to pH 11 and stirred for 20 minutes at r.t. The resulting precipitate was filtered off and washed with cold water. Residual water was removed by co-evaporation with toluene. The resulting solid was dried in vacuo. The title compound was obtained as a brown solid (18.72 g, 92%). MS (m/e)=165.2 [M+H+].
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
catalyst
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:14].[H][H]>C(O)(=O)C.[Pd]>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]2[O:4][C:3](=[O:14])[N:2]([CH3:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
22.87 g
Type
reactant
Smiles
CN1C(OC2=C1C=C(C=C2)[N+](=O)[O-])=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
6.27 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over dicalite speed plus (Acros)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2M aqueous HCl (500 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 20 minutes at r.t
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
Residual water was removed by co-evaporation with toluene
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(O2)=O)C)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.72 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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